molecular formula C48H72O18 B8524856 2,3,6,7,10,11-Hexakis[2-(2-methoxyethoxy)ethoxy]triphenylene CAS No. 96436-67-8

2,3,6,7,10,11-Hexakis[2-(2-methoxyethoxy)ethoxy]triphenylene

Cat. No.: B8524856
CAS No.: 96436-67-8
M. Wt: 937.1 g/mol
InChI Key: MMPPLEMDSNVMAE-UHFFFAOYSA-N
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Description

2,3,6,7,10,11-Hexakis[2-(2-methoxyethoxy)ethoxy]triphenylene is a useful research compound. Its molecular formula is C48H72O18 and its molecular weight is 937.1 g/mol. The purity is usually 95%.
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Properties

CAS No.

96436-67-8

Molecular Formula

C48H72O18

Molecular Weight

937.1 g/mol

IUPAC Name

2,3,6,7,10,11-hexakis[2-(2-methoxyethoxy)ethoxy]triphenylene

InChI

InChI=1S/C48H72O18/c1-49-7-13-55-19-25-61-43-31-37-38(32-44(43)62-26-20-56-14-8-50-2)40-34-46(64-28-22-58-16-10-52-4)48(66-30-24-60-18-12-54-6)36-42(40)41-35-47(65-29-23-59-17-11-53-5)45(33-39(37)41)63-27-21-57-15-9-51-3/h31-36H,7-30H2,1-6H3

InChI Key

MMPPLEMDSNVMAE-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCOCCOC)OCCOCCOC)OCCOCCOC)OCCOCCOC)OCCOCCOC

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a reaction vessel, 15 ml of dry N,N-dimethylformamide (DMF) and 0.77 g (19.3 mM) of NaH (60 W in mineral oil) were placed. Then, 0.92 g (2.84 mM) of 2,3,6,7,10,11-hexahydroxytriphenylene was added thereto on a water bath, and after 1 hour of stirring, a mixture liquid of 6.4 g (23.3 mM of 1,4,7-trioxaoctyl p-toluenesulfonate and 5 ml of dry DMF was added dropwise thereto, followed by 5 hours of stirring at 80° C. After the reaction, water was added to the reaction mixture, followed by extraction two times with toluene. The extract was washed with water and dried with anhydrous sodium sulfate, followed by distilling-off the solvent and purification three times by silica gel column chromatography (eluent: chloroform to obtain 0.14 g (0.15 mM) of 2,3,6,7,10,11-hexa(1,4,7-trioxaoctyl)triphenylene (Yield: 5%), which showed a melting point of 54 ° C.
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
0.92 g
Type
reactant
Reaction Step Two
Name
1,4,7-trioxaoctyl p-toluenesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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